molecular formula C10H12N2O2S B14563029 4-Imino-5,5-dimethyl-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one CAS No. 61938-20-3

4-Imino-5,5-dimethyl-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one

Cat. No.: B14563029
CAS No.: 61938-20-3
M. Wt: 224.28 g/mol
InChI Key: OFWRANOBOHEEBX-UHFFFAOYSA-N
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Description

4-Imino-5,5-dimethyl-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imino-5,5-dimethyl-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-2-thioxo-4-thiazolidinone with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Imino-5,5-dimethyl-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

4-Imino-5,5-dimethyl-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Imino-5,5-dimethyl-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Another heterocyclic compound with similar structural features.

    3-Phenyl-2-thioxo-4-thiazolidinone: A precursor in the synthesis of 4-Imino-5,5-dimethyl-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one.

Uniqueness

This compound is unique due to its specific combination of functional groups and heteroatoms, which confer distinct chemical and biological properties

Properties

CAS No.

61938-20-3

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

5,5-dimethyl-2-oxo-3-phenyloxathiazolidin-4-imine

InChI

InChI=1S/C10H12N2O2S/c1-10(2)9(11)12(15(13)14-10)8-6-4-3-5-7-8/h3-7,11H,1-2H3

InChI Key

OFWRANOBOHEEBX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=N)N(S(=O)O1)C2=CC=CC=C2)C

Origin of Product

United States

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